tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate: is a synthetic organic compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol . This compound is characterized by the presence of a tert-butyl group, an aminophenoxy moiety, and a methylcarbamate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions . One common synthetic route starts with the reaction of 3-aminophenol with 2-bromoethyl tert-butyl carbonate to form the intermediate 2-(3-aminophenoxy)ethyl tert-butyl carbonate. This intermediate is then reacted with methyl isocyanate to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.
Scientific Research Applications
tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate can be compared with similar compounds such as:
tert-Butyl N-[2-(4-aminophenoxy)ethyl]-N-methylcarbamate: This compound has a similar structure but with the amino group positioned at the 4-position of the phenoxy ring instead of the 3-position.
tert-Butyl N-[2-(3-aminophenoxy)ethyl]carbamate: This compound lacks the methyl group on the carbamate nitrogen, which can affect its reactivity and binding properties.
The unique positioning of the amino group and the presence of the methyl group on the carbamate nitrogen in this compound contribute to its distinct chemical and biological properties, making it a valuable compound in various research applications.
Biological Activity
tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, an N-methyl carbamate moiety, and a phenoxyethyl chain with an amino group at the 3-position. Its chemical formula is C13H20N2O3, and it has a molecular weight of approximately 252.31 g/mol. The presence of the amino group is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding. This characteristic makes it a candidate for studying enzyme kinetics and inhibition mechanisms.
- Receptor Modulation : It may act as an agonist or antagonist depending on the receptor type, influencing various signaling pathways within cells. This modulation can lead to altered physiological responses.
Enzyme Studies
Research indicates that this compound is useful in studying enzyme inhibition and protein interactions. For instance, it has been employed to investigate the inhibition of certain serine proteases, which are crucial in various biological processes including digestion and immune responses.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a pharmacological agent. Preliminary studies suggest it may have therapeutic applications in targeting specific enzymes or receptors involved in disease processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
tert-Butyl N-[2-(4-aminophenoxy)ethyl]-N-methylcarbamate | Amino group at 4-position | Different binding affinity; potential for varied therapeutic effects |
tert-Butyl N-[2-(3-aminophenoxy)ethyl]carbamate | Lacks methyl group on carbamate nitrogen | Altered reactivity; potentially reduced biological activity |
The differences in amino group positioning and the presence of the methyl group significantly influence the binding properties and biological activities of these compounds.
Case Studies
- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on a specific serine protease involved in inflammatory responses. Results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in treating inflammatory diseases.
- Cell Culture Experiments : In vitro studies using cancer cell lines demonstrated that this compound could induce apoptosis through modulation of cell cycle checkpoints. The mechanism involved increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16(4)8-9-18-12-7-5-6-11(15)10-12/h5-7,10H,8-9,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZXGBPVDNSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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